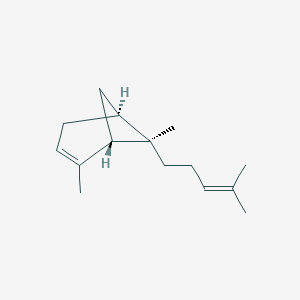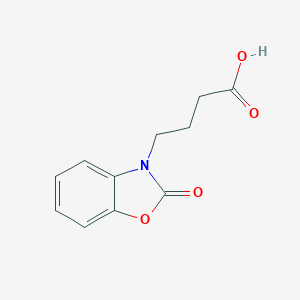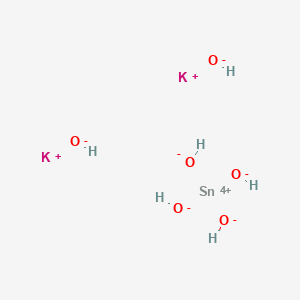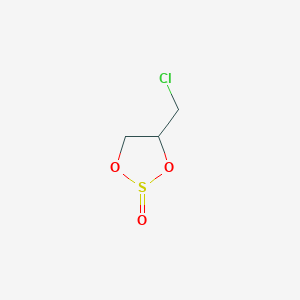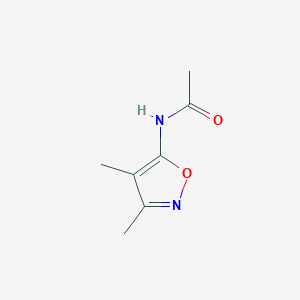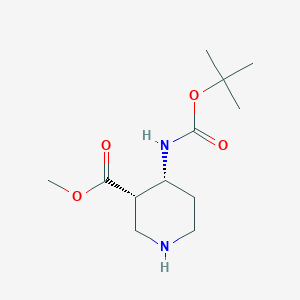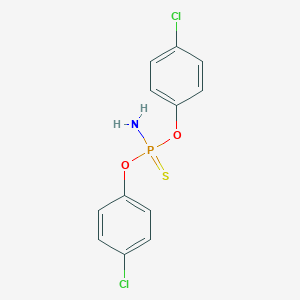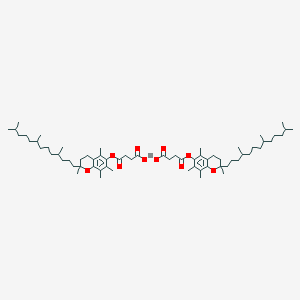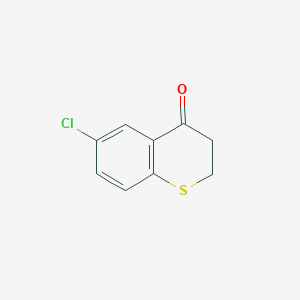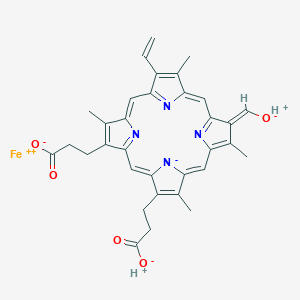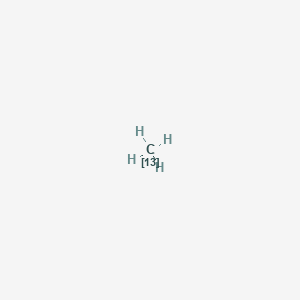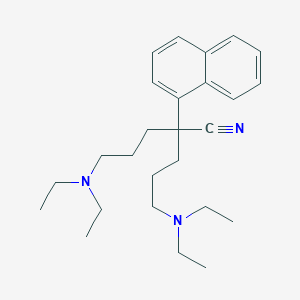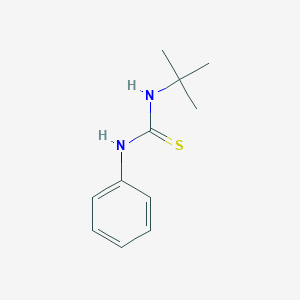
3,4,5-Trimethoxycinnamanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trimethoxycinnamanilide, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of Janus kinase (JAK) inhibitors and has been found to be effective in inhibiting the activity of JAK2, a key mediator of cytokine signaling pathways.
Wirkmechanismus
3,4,5-Trimethoxycinnamanilide works by inhibiting the activity of JAK2, a key mediator of cytokine signaling pathways. JAK2 is involved in the activation of various downstream signaling pathways, including the signal transducer and activator of transcription (STAT) pathway. The inhibition of JAK2 activity leads to the downregulation of downstream signaling pathways, resulting in the suppression of inflammation and immune responses.
Biochemische Und Physiologische Effekte
3,4,5-Trimethoxycinnamanilide has been found to have various biochemical and physiological effects. It has been found to be effective in the suppression of inflammation and immune responses. It has also been found to have anti-proliferative effects on cancer cells. In addition, it has been found to have neuroprotective effects and has been studied for its potential therapeutic applications in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3,4,5-Trimethoxycinnamanilide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of 3,4,5-Trimethoxycinnamanilide in lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. In addition, its effects on the human body are not fully understood, and further research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 3,4,5-Trimethoxycinnamanilide. One area of research is the development of more potent JAK inhibitors based on the structure of 3,4,5-Trimethoxycinnamanilide. Another area of research is the study of the effects of 3,4,5-Trimethoxycinnamanilide on various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In addition, further research is needed to determine the safety and efficacy of 3,4,5-Trimethoxycinnamanilide in humans. Overall, 3,4,5-Trimethoxycinnamanilide has shown great potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
Conclusion
In conclusion, 3,4,5-Trimethoxycinnamanilide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of JAK2, a key mediator of cytokine signaling pathways. It has been found to have various biochemical and physiological effects, including the suppression of inflammation and immune responses. While there are limitations to its use in lab experiments, 3,4,5-Trimethoxycinnamanilide has shown great potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of 3,4,5-Trimethoxycinnamanilide involves the reaction of 3,4,5-trimethoxycinnamic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 3,4,5-Trimethoxycinnamanilide.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trimethoxycinnamanilide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be effective in inhibiting the activity of JAK2, a key mediator of cytokine signaling pathways. The inhibition of JAK2 activity leads to the downregulation of downstream signaling pathways, resulting in the suppression of inflammation and immune responses. 3,4,5-Trimethoxycinnamanilide has been found to be effective in the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases.
Eigenschaften
CAS-Nummer |
10263-44-2 |
|---|---|
Produktname |
3,4,5-Trimethoxycinnamanilide |
Molekularformel |
C18H19NO4 |
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
(E)-N-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H19NO4/c1-21-15-11-13(12-16(22-2)18(15)23-3)9-10-17(20)19-14-7-5-4-6-8-14/h4-12H,1-3H3,(H,19,20)/b10-9+ |
InChI-Schlüssel |
NAMIBPVVEFIUEE-MDZDMXLPSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=CC=C2 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC=C2 |
Synonyme |
N-Phenyl-3-(3,4,5-trimethoxyphenyl)propenamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Bromomethyl)benzyl]triphenylphosphonium bromide](/img/structure/B87694.png)
